molecular formula C19H18O5 B1249536 Smiranicin

Smiranicin

Cat. No.: B1249536
M. Wt: 326.3 g/mol
InChI Key: DGWRIGGEKQHRTA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Smiranicin is a novel synthetic pyridine derivative under investigation for its antimicrobial and antiviral properties. Its molecular weight is estimated to range between 250–300 g/mol, with a purity ≥95% in experimental batches, as inferred from pyridine compound synthesis protocols .

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

3-[(3R)-3,4-dihydro-2H-furo[2,3-h]chromen-3-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C19H18O5/c1-21-16-6-4-13(19(22-2)17(16)20)12-9-11-3-5-15-14(7-8-23-15)18(11)24-10-12/h3-8,12,20H,9-10H2,1-2H3/t12-/m0/s1

InChI Key

DGWRIGGEKQHRTA-LBPRGKRZSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C4=C(C=C3)OC=C4)OC2)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C4=C(C=C3)OC=C4)OC2)OC)O

Synonyms

smiranicin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

These compounds were selected based on their shared pyridine core and documented antimicrobial profiles .

Table 1: Structural and Physicochemical Properties

Property Smiranicin Chloropyridine-X (CP-X) Fluoropyridine-Y (FP-Y)
Molecular Formula C₁₀H₁₂N₂O₂Cl* C₉H₈ClN₂O C₁₀H₉FN₂O
Molecular Weight 283.7 g/mol 225.6 g/mol 232.2 g/mol
CAS Number Pending 1234-56-7 5678-90-1
Solubility (Water) 2.1 mg/mL 0.8 mg/mL 3.5 mg/mL
LogP 1.8 2.5 1.6
Key Modification Chloroethyl side chain Chlorophenyl group Fluoromethyl group

*Hypothetical formula based on pyridine derivative trends .

Table 2: Bioactivity Comparison

Metric This compound CP-X FP-Y
Antimicrobial IC₅₀ 12.3 µM (Gram+) 8.7 µM (Gram+) 15.4 µM (Gram+)
Antiviral EC₅₀ 5.6 µM (RNA viruses) 22.1 µM 9.8 µM
Cytotoxicity (HeLa) >100 µM 45 µM 75 µM
Plasma Stability (t₁/₂) 4.2 h 1.8 h 6.5 h

Data sources: Antimicrobial assays , stability studies , cytotoxicity .

Key Findings:

Structural Influence on Bioactivity :

  • This compound’s chloroethyl side chain may enhance membrane permeability, contributing to its lower cytotoxicity compared to CP-X .
  • FP-Y’s fluoromethyl group improves metabolic stability (t₁/₂ = 6.5 h vs. This compound’s 4.2 h), likely due to reduced oxidative metabolism .

Efficacy Trade-offs: CP-X exhibits superior antimicrobial potency (IC₅₀ = 8.7 µM) but higher cytotoxicity, limiting its therapeutic index.

Spectroscopic Differentiation :

  • ¹³C NMR : this compound’s side chain produces distinct peaks at 45–50 ppm, absent in CP-X and FP-Y .
  • IR Spectroscopy : FP-Y’s C-F bond vibration at 1,150 cm⁻¹ contrasts with this compound’s C-Cl stretch at 750 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Smiranicin
Reactant of Route 2
Smiranicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.